molecular formula C19H13BrN4OS B11978567 1-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol

1-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol

Cat. No.: B11978567
M. Wt: 425.3 g/mol
InChI Key: CLGBXVDKMTUISC-SRZZPIQSSA-N
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Description

1-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a mercapto group, a triazole ring, and a naphthol moiety

Preparation Methods

The synthesis of 1-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol typically involves multi-step reactions that include the formation of the triazole ring, the introduction of the bromophenyl group, and the coupling with the naphthol moiety. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to enhance scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

1-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol can be compared with other similar compounds, such as:

    1-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    1-(((3-(2-Methylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol: Similar structure but with a methylphenyl group instead of a bromophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H13BrN4OS

Molecular Weight

425.3 g/mol

IUPAC Name

3-(2-bromophenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H13BrN4OS/c20-16-8-4-3-7-14(16)18-22-23-19(26)24(18)21-11-15-13-6-2-1-5-12(13)9-10-17(15)25/h1-11,25H,(H,23,26)/b21-11+

InChI Key

CLGBXVDKMTUISC-SRZZPIQSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C(=NNC3=S)C4=CC=CC=C4Br)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NN3C(=NNC3=S)C4=CC=CC=C4Br)O

Origin of Product

United States

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